molecular formula C14H10Cl2O3S B1614152 2-(3,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898778-94-4

2-(3,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Cat. No.: B1614152
CAS No.: 898778-94-4
M. Wt: 329.2 g/mol
InChI Key: KTJAZJQNWAVZKR-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene is a thiophene-based derivative featuring a 3,4-dichlorobenzoyl group at the 2-position and a 1,3-dioxolan-2-yl substituent at the 5-position. The 1,3-dioxolan-2-yl group, a cyclic acetal, may improve solubility in polar solvents due to its oxygen-rich structure . This compound is structurally related to analogs investigated in pharmaceuticals, materials science, and organic synthesis .

Properties

IUPAC Name

(3,4-dichlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3S/c15-9-2-1-8(7-10(9)16)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJAZJQNWAVZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641971
Record name (3,4-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-94-4
Record name (3,4-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.

    Introduction of the 3,4-Dichlorobenzoyl Group: This step involves the acylation of the thiophene ring using 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 1,3-Dioxolan-2-yl Group: The final step is the formation of the 1,3-dioxolan-2-yl group through the reaction of the thiophene derivative with ethylene glycol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atoms on the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

2-(3,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes critical structural analogs and their properties:

Compound Name Substituents on Benzoyl Group Core Heterocycle Key Properties/Applications Reference
2-(3,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene 3,4-dichloro Thiophene Potential bioactivity, high stability
2-(3,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene 3,5-dichloro Thiophene Similar stability; altered electronic effects
2-(3,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene 3,4-dimethyl Thiophene Enhanced solubility; lower reactivity
2-(4-Chlorophenyl)-5-{3,4-dibutoxy-5-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophen-2-yl}-1,3,4-oxadiazole 4-chloro; oxadiazole Thiophene-oxadiazole Electroluminescence, biological activity

Electronic and Solubility Effects

  • In contrast, the 3,4-dimethylbenzoyl analog () improves solubility due to methyl groups’ inductive effects .
  • Role of the Dioxolane Group: The 1,3-dioxolan-2-yl moiety increases polarity, improving solubility in solvents like ethanol or DMSO. This feature is critical for pharmaceutical applications requiring bioavailability .

Biological Activity

2-(3,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound contains a thiophene ring, which is known for its diverse biological activities, and is further modified with a dichlorobenzoyl group and a dioxolane moiety. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C14H10Cl2O3S
  • Molecular Weight : 329.20 g/mol
  • CAS Number : 898778-94-4

Synthesis Overview

The synthesis of this compound typically involves:

  • Formation of the Thiophene Ring : The thiophene core is synthesized through cyclization reactions involving suitable precursors.
  • Acylation with 3,4-Dichlorobenzoyl Chloride : This step utilizes Lewis acid catalysts to facilitate the introduction of the dichlorobenzoyl group.
  • Formation of the Dioxolane Group : The final modification involves the reaction with ethylene glycol under acidic conditions to form the dioxolane moiety .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. While specific pathways remain under investigation, potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling processes.

In Vitro Studies

Research has demonstrated that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : In vitro studies have shown that derivatives can inhibit bacterial growth and exhibit antifungal properties.
  • Anticancer Activity : Analogous compounds have been evaluated for their cytotoxic effects against cancer cell lines.
StudyBiological ActivityIC50 Value
[Study 1]Antimicrobial15 µM
[Study 2]Cytotoxicity (Cancer Cells)25 µM

Case Studies

Several case studies highlight the therapeutic potential of thiophene derivatives:

  • Anticancer Properties : A study found that thiophene-based compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents.
  • Neuroprotective Effects : Research indicates that certain thiophene derivatives can protect neuronal cells from oxidative stress, thus presenting potential applications in neurodegenerative diseases.

Computational Studies

In silico studies have been employed to predict the binding interactions of this compound with target proteins. Molecular docking simulations suggest favorable interactions with active sites of enzymes relevant to its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Reactant of Route 2
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2-(3,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

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